molecular formula C12H11NO2 B1306722 Methyl 3-(1H-pyrrol-1-yl)benzoate CAS No. 168618-25-5

Methyl 3-(1H-pyrrol-1-yl)benzoate

Cat. No.: B1306722
CAS No.: 168618-25-5
M. Wt: 201.22 g/mol
InChI Key: AORPZPNEEGITMY-UHFFFAOYSA-N
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Description

Methyl 3-(1H-pyrrol-1-yl)benzoate is an organic compound with the molecular formula C12H11NO2 It is a derivative of benzoic acid where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with a pyrrole group at the meta position

Biochemical Analysis

Biochemical Properties

Methyl 3-(1H-pyrrol-1-yl)benzoate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive metabolites, which may have implications for drug metabolism and toxicity. Additionally, this compound has been shown to bind to certain receptor proteins, influencing signal transduction pathways and cellular responses .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been found to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial for regulating cell growth, differentiation, and apoptosis. By modulating the MAPK pathway, this compound can affect gene expression and cellular metabolism. Studies have also shown that this compound can induce oxidative stress in cells, leading to changes in cellular function and viability .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It has been observed to inhibit certain enzymes, such as acetylcholinesterase, by binding to their active sites. This inhibition can lead to an accumulation of acetylcholine, affecting neurotransmission and potentially leading to neurotoxic effects. Additionally, this compound can activate transcription factors, such as nuclear factor-kappa B (NF-κB), which play a role in regulating immune responses and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo hydrolysis and oxidation over time. These degradation products may have different biological activities and can contribute to the compound’s overall effects in in vitro and in vivo studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(1H-pyrrol-1-yl)benzoate typically involves the reaction of 3-bromobenzoic acid with pyrrole in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is achieved through recrystallization or chromatography techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-dione derivatives.

    Reduction: The compound can be reduced to form the corresponding amine derivative.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as bromine or nitric acid for halogenation and nitration reactions, respectively.

Major Products:

    Oxidation: Pyrrole-2,5-dione derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Methyl 3-(1H-pyrrol-1-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development, particularly for its interactions with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Comparison with Similar Compounds

    Methyl 3-(1H-pyrrol-2-yl)benzoate: Similar structure but with the pyrrole group at the ortho position.

    Methyl 4-(1H-pyrrol-1-yl)benzoate: Pyrrole group at the para position.

    Ethyl 3-(1H-pyrrol-1-yl)benzoate: Similar structure with an ethyl ester instead of a methyl ester.

Uniqueness: Methyl 3-(1H-pyrrol-1-yl)benzoate is unique due to the specific positioning of the pyrrole group at the meta position, which can influence its reactivity and interactions with other molecules. This positional isomerism can result in different chemical and biological properties compared to its ortho and para counterparts.

Properties

IUPAC Name

methyl 3-pyrrol-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-15-12(14)10-5-4-6-11(9-10)13-7-2-3-8-13/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORPZPNEEGITMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701299033
Record name Methyl 3-(1H-pyrrol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701299033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168618-25-5
Record name Methyl 3-(1H-pyrrol-1-yl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168618-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-(1H-pyrrol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701299033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The mixture of methyl 3-aminobenzoate (110.0 g) and 2,5-dimethoxytetrahydrofuran (141.4 ml) in acetic acid (330 ml) was heated under reflux for 50 minutes under stirring and the solvent was removed by concentration in vacuo. To the residue was added a mixture of ethyl acetate and water, and adjusted to pH 8 with potassium carbonate. The separated organic layer was washed with water and dried over magnesium sulfate. Evaporation of a solvent gave a residue, which was purified by column chromatography on silica gel eluting with chloroform. The eluted fractions containing the desired product were collected and evaporated in vacuo to give methyl 3-(pyrrol-1-yl)benzoate (112.84 g) as an oil.
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
141.4 mL
Type
reactant
Reaction Step One
Quantity
330 mL
Type
solvent
Reaction Step One

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